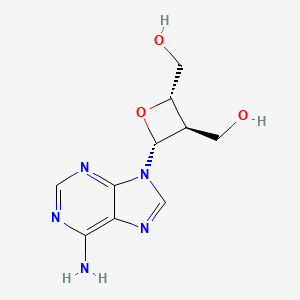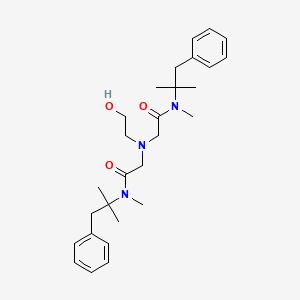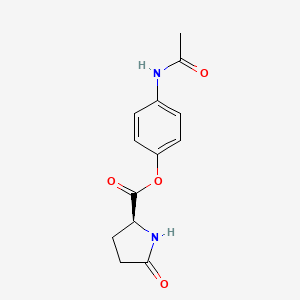
DRV1 (GPR32) Agonist C2A
Übersicht
Beschreibung
3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide: is a synthetic organic compound with the molecular formula C20H14F2N4O. It is known for its role as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.4, with an IC50 value of 0.5 nM . This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a tool compound to study the function of voltage-gated potassium channels.
- Employed in the synthesis of more complex molecules for drug discovery.
Biology:
- Investigated for its effects on cellular ion channels and potential therapeutic applications in neurological disorders.
Medicine:
- Potential therapeutic agent for conditions involving dysregulated potassium channels, such as epilepsy and cardiac arrhythmias.
Industry:
- Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
Target of Action
The primary target of the compound DRV1 (GPR32) agonist C2A, also known as 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide or NCGC00135472, is the human Resolvin D1 Receptor (DRV1/GPR32) . This receptor plays a crucial role in the resolution of acute inflammation .
Mode of Action
This compound acts as a potent agonist of the DRV1 receptor . It interacts with its target, leading to the activation of the receptor . The EC50 of this compound for β-arrestin and cAMP activities are 0.37 nM and 0.32 μM, respectively .
Biochemical Pathways
Upon activation of the DRV1 receptor by the agonist C2A, there is a stimulation of phagocytosis of serum-treated zymosan in human macrophages . This indicates that the compound affects the biochemical pathways involved in the phagocytic activity of macrophages .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 2 mg/ml .
Result of Action
The activation of the DRV1 receptor by the agonist C2A leads to an enhancement in the phagocytic activity of macrophages . Specifically, it has been observed that the compound enhances macrophage phagocytosis of live E. coli .
Biochemische Analyse
Biochemical Properties
DRV1 (GPR32) agonist C2A interacts with the DRV1/GPR32 receptor, stimulating biochemical reactions such as phagocytosis of serum-treated zymosan . It also enhances macrophage phagocytosis of live E. coli .
Cellular Effects
The compound influences cell function by activating the DRV1/GPR32 receptor, which in turn stimulates phagocytosis, a crucial cellular process for the ingestion of particles by the cell . This impact on cell signaling pathways and cellular metabolism is significant, as it promotes the resolution of inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the DRV1/GPR32 receptor . This interaction activates the receptor, leading to increased phagocytosis and enhanced macrophage activity .
Temporal Effects in Laboratory Settings
It is known that the compound elicits rapid impedance changes in cells overexpressing the recombinant DRV1 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NCGC00135472 typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the imidazo[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-difluorobenzamide moiety: This is achieved through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial-scale production of this compound would follow similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyrimidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, methanol.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Difluoro-N-[3-(2-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
- 3,4-Difluoro-N-[3-(4-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
- 3,4-Difluoro-N-[3-(3-ethylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Comparison:
- Uniqueness: The presence of the 3-methylimidazo[1,2-a]pyrimidine moiety in NCGC00135472 provides unique binding properties and selectivity for the Kv1.4 channel compared to other similar compounds.
- Potency: The compound exhibits higher potency and selectivity for Kv1.4 inhibition compared to its analogs, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)14-6-7-16(21)17(22)11-14/h2-11H,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVZCQZBMAXLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















